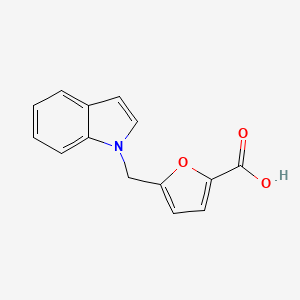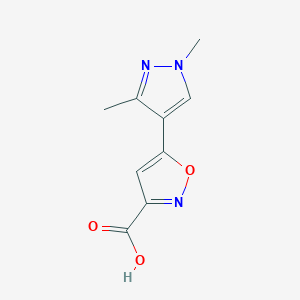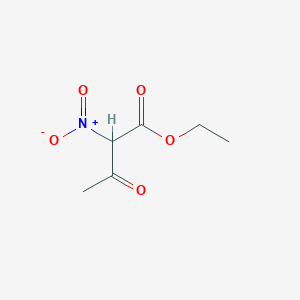
Butanoic acid, 2-nitro-3-oxo-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanoic acid, also known as butyric acid, is a carboxylic acid that is found in milk, especially goat, sheep and buffalo milk, butter, parmesan cheese, and as a product of anaerobic fermentation (including in the colon and as body odor). It has a role as a plant metabolite . The ethyl ester form would have an ethoxy group (-O-CH2-CH3) replacing one of the hydrogen atoms on the carboxylic acid group .
Synthesis Analysis
The synthesis of similar compounds typically involves the reaction of butanoic acid with a nitro compound in the presence of a catalyst . The exact method can vary depending on the specific compounds used.Molecular Structure Analysis
The molecular structure of similar compounds consists of a butanoic acid backbone with a nitro group (-NO2) and an ethoxy group (-O-CH2-CH3) attached . The exact positions of these groups can vary depending on the specific compound.Chemical Reactions Analysis
Esters like this one can undergo a variety of reactions. They can be hydrolyzed to produce carboxylic acids and alcohols . They can also react with bases to form salts and with Grignard reagents to form tertiary alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific chemical structure. For similar compounds, properties such as boiling point, density, and molecular weight have been reported .科学的研究の応用
Organic Synthesis and Chemical Reactions
Butanoic acid, 2-nitro-3-oxo-, ethyl ester, is involved in the synthesis of oxindole derivatives from o-chloro-nitrobenzenes and cyanessigsäure- bzw. Malonsäure-estern, illustrating its utility in nucleophilic substitution reactions and the formation of complex organic compounds (Grob & Weißbach, 1961). Furthermore, it is identified as a potential inhibitor in the study of Sortase A transpeptidase, indicating its relevance in tackling Gram-positive pathogens (Maggio et al., 2016). This compound also plays a role in the synthesis of 3-chloro-2-oxo-butanoate, an intermediate in many biologically active compounds, showcasing its significance in rapid synthetic methods (Yuanbiao et al., 2016).
Antimicrobial and Antivirulence Properties
Butanoic acid, 2-nitro-3-oxo-, ethyl ester and its derivatives have been examined for their antimicrobial properties, particularly against S. aureus and S. epidermidis, highlighting their potential in developing antivirulence strategies (Maggio et al., 2016).
Photocatalysis and Materials Science
In the field of materials science, the reactions of certain ethyl esters under photochemical conditions have been studied, contributing to the understanding of photocatalysis and the development of new materials (Tokuda, Watanabe, & Itoh, 1978).
Enzymatic Stereoselective Reductions
This compound is also investigated in the context of enzymatic reductions, where it serves as a substrate for the stereoselective production of optically active esters, offering insights into the use of microbial and enzymatic systems for the synthesis of chiral chemicals (Sonnleitner, Giovannini, & Fiechter, 1985).
Vapor Phase Chemistry
The compound's role in vapor phase butanal condensation reactions over various catalysts has been explored, demonstrating its importance in catalysis research and the development of processes for the production of industrial chemicals (Shen et al., 2012).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
ethyl 2-nitro-3-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO5/c1-3-12-6(9)5(4(2)8)7(10)11/h5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJZCTRVMDSKSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402593 |
Source


|
| Record name | Butanoic acid, 2-nitro-3-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butanoic acid, 2-nitro-3-oxo-, ethyl ester | |
CAS RN |
51026-98-3 |
Source


|
| Record name | Butanoic acid, 2-nitro-3-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(5-Methyl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethylamine](/img/structure/B1335152.png)

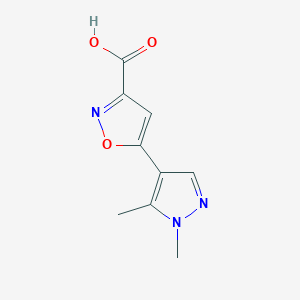

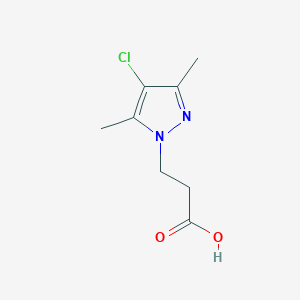
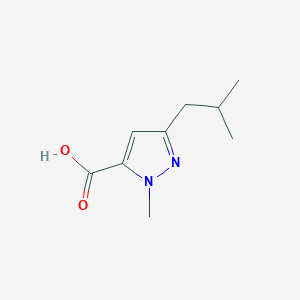
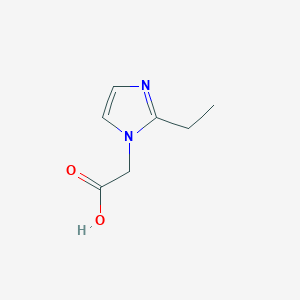
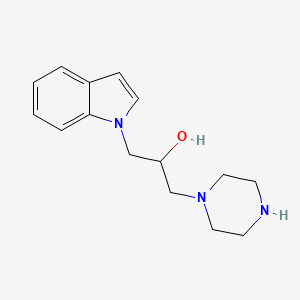
![3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1335172.png)
